molecular formula C19H21NO6S B610576 RS-104966 CAS No. 193022-38-7

RS-104966

Cat. No.: B610576
CAS No.: 193022-38-7
M. Wt: 391.43
InChI Key: BHAWPMXWEQSIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RS-104966 (CAS 193022-38-7) is a novel and potent collagenase inhibitor, as described in . Collagenases are enzymes that degrade collagen, a critical component of the extracellular matrix, and their dysregulation is implicated in pathologies such as arthritis, chronic wounds, and cancer metastasis .

Properties

CAS No.

193022-38-7

Molecular Formula

C19H21NO6S

Molecular Weight

391.43

IUPAC Name

4-[(4-Phenoxyphenyl)sulfonylmethyl]-N-hydroxyoxane-4-carboxamide

InChI

InChI=1S/C19H21NO6S/c21-18(20-22)19(10-12-25-13-11-19)14-27(23,24)17-8-6-16(7-9-17)26-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,21)

InChI Key

BHAWPMXWEQSIEN-UHFFFAOYSA-N

SMILES

O=C(C1(CS(=O)(C2=CC=C(OC3=CC=CC=C3)C=C2)=O)CCOCC1)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RS-104966;  RS 104966;  RS 104966; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Functional Properties of RS-104966 and Related Compounds

Compound CAS Number Target/Activity Therapeutic Relevance
This compound 193022-38-7 Collagenase inhibitor Tissue remodeling disorders
RPC425 (V5507) 1426208-69-6 BGT1 inhibitor Neurological/metabolic disorders
RS 42358-197 135729-55-4 5-HT3 receptor antagonist Gastrointestinal/psychiatric disorders

Key Findings :

  • This compound uniquely targets collagenase, distinguishing it from RPC425 (a betaine/GABA transporter inhibitor) and RS 42358-197 (a serotonin receptor antagonist). This specificity positions this compound for applications in fibrosis or wound healing, whereas the others target neurological pathways .
  • No direct collagenase inhibitors are listed in the evidence, highlighting a gap in comparative data.

Physicochemical and Pharmacokinetic Comparison

Table 2: Physical and Pharmacokinetic Properties

Compound Molecular Weight Solubility (mg/ml) Log Po/w (Consensus) Bioavailability Score
This compound Not available Not available Not available Not available
CAS 54771-60-7 208.21 3.07 1.65 0.55
CAS 1761-61-1 201.02 0.687 Not reported 0.55

Key Findings :

  • This compound lacks physicochemical data in the provided evidence, limiting direct comparisons. However, structurally dissimilar compounds like CAS 54771-60-7 (CYP inhibitor) and CAS 1761-61-1 (brominated derivative) exhibit moderate solubility and bioavailability, suggesting that this compound’s efficacy may depend on optimizing similar parameters .
  • The absence of Log P or GI absorption data for this compound precludes conclusions about its membrane permeability or metabolic stability.

Research Limitations and Contradictions

  • Functional Disparities : Compounds in (e.g., RPC425, RS 42358-197) target unrelated pathways, reducing the utility of direct comparison.
  • Methodological Variability : and emphasize rigorous reporting of synthesis and characterization data, yet this compound’s experimental details (e.g., synthesis route, purity) are omitted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RS-104966
Reactant of Route 2
RS-104966

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.